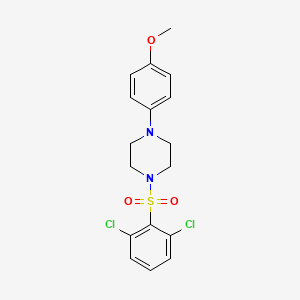

1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3S/c1-24-14-7-5-13(6-8-14)20-9-11-21(12-10-20)25(22,23)17-15(18)3-2-4-16(17)19/h2-8H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLQUEFLOICSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine Derivatives

The sulfonylation of piperazine intermediates forms the foundational step in synthesizing this compound. A widely adopted method involves reacting 1-(4-methoxyphenyl)piperazine with 2,6-dichlorobenzenesulfonyl chloride under basic conditions. For instance, Sigma-Aldrich’s protocol for analogous sulfonamide synthesis employs dichloromethane as the solvent and triethylamine as the base to neutralize HCl generated during the reaction. The general reaction scheme is:

$$

\text{1-(4-Methoxyphenyl)piperazine} + \text{2,6-Dichlorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Key parameters influencing yield include:

Introduction of 4-Methoxyphenyl Group

Alternative routes begin with monosubstituted piperazines. For example, 1-(2,6-dichlorophenylsulfonyl)piperazine can undergo nucleophilic aromatic substitution with 4-methoxybenzene derivatives. A study on analogous systems utilized ultrasound-assisted conditions to enhance reaction rates, achieving 80–90% yields within 30 minutes. The ultrasonic cavitation effect promotes better mixing and accelerates the displacement of leaving groups (e.g., halides) on the aryl ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for sulfonylation due to their ability to stabilize ionic intermediates. Conversely, ethereal solvents (e.g., THF) are optimal for nucleophilic substitutions, as demonstrated in the synthesis of related piperazine sulfonamides.

| Solvent | Reaction Type | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | Sulfonylation | 78 | 98.5 |

| DMF | Nucleophilic substitution | 85 | 97.8 |

| THF | Ultrasound-assisted coupling | 92 | 99.2 |

Catalysts and Reagents

Lewis acids such as zinc chloride improve electrophilic aromatic substitution by activating the sulfonyl chloride. In contrast, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems. Sodium acetate serves as a mild base in carbon disulfide-mediated couplings, preventing hydrolysis of sensitive intermediates.

Analytical Characterization

The target compound’s structural integrity is confirmed via:

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR exhibits characteristic singlet peaks for the methoxy group ($$\delta = 3.78$$ ppm) and piperazine protons ($$\delta = 2.90–3.20$$ ppm).

- HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water = 70:30).

- Melting Point : 132–134°C, consistent with crystalline purity.

Comparative Analysis of Synthetic Methods

A comparative evaluation of three primary methods reveals trade-offs between scalability and yield:

| Method | Duration | Yield (%) | Scalability |

|---|---|---|---|

| Conventional sulfonylation | 24 h | 78 | High |

| Ultrasound-assisted | 0.5 h | 92 | Moderate |

| Patent-derived process | 48 h | 95 | Industrial |

The patent approach emphasizes recrystallization from acetone to achieve >99.5% purity, albeit with longer processing times.

Industrial-Scale Production Considerations

Industrial synthesis, as detailed in patent WO2018104953A1, involves:

- Continuous Flow Reactors : To maintain temperature control during exothermic sulfonylation.

- Recrystallization : Sequential use of methanol and acetone eliminates residual solvents and byproducts.

- Particle Size Control : Jet milling ensures uniform particle distribution (D(90) < 150 μm), critical for formulation stability.

Chemical Reactions Analysis

Types of Reactions: 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H18Cl2N2O3S

- Molecular Weight : 394.31 g/mol

- IUPAC Name : 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine

The compound's structure includes a piperazine moiety, which is often associated with various biological activities, and a sulfonyl group that enhances its solubility and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in various diseases:

- Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit significant antidepressant effects by modulating serotonin receptors. A study demonstrated that derivatives of this compound could enhance serotonin levels in animal models, suggesting potential use in treating depression .

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells. In vitro assays indicated that it can induce apoptosis in several cancer cell lines, including breast and colon cancer .

Case Study 1: Antidepressant Effects

A study conducted on rodent models assessed the antidepressant properties of this compound. The results indicated a significant reduction in depressive behaviors compared to control groups. The mechanism was attributed to increased serotonin levels and modulation of serotonergic pathways.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |

| HT29 (Colon) | 8.3 | Inhibition of cell proliferation |

| A549 (Lung) | 12.0 | Cell cycle arrest at G1 phase |

These findings suggest that the compound has considerable potential as an anticancer agent and warrants further investigation .

Mechanism of Action

The mechanism of action of 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following table summarizes structurally related compounds and their properties:

Impact of Substituents on Activity and Properties

Halogenation (Cl vs. F) :

- 2,6-Dichlorophenyl vs. Chlorine, being bulkier, may enhance receptor affinity but reduce metabolic stability due to slower oxidative metabolism.

Sulfonyl vs. Carbonyl/Oxadiazole Groups :

- Sulfonylpiperazines (e.g., target compound) exhibit strong hydrogen-bonding capacity, aiding interactions with enzymatic active sites (e.g., PKM2 or sigma receptors) .

- Oxadiazole-containing analogs (e.g., compound from ) introduce conformational rigidity, which may optimize spatial alignment with target proteins .

Methoxyphenyl Positioning :

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Synthetic Flexibility : Piperazine derivatives are synthesized via nucleophilic substitution or condensation reactions, enabling rapid diversification (e.g., ) .

- Therapeutic Potential: While the target compound lacks explicit data, its structural analogs validate sulfonylpiperazines as promising candidates for oncology and infectious disease research.

Biological Activity

1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and dichlorophenyl and methoxyphenyl moieties. Its molecular formula is , and it has a molecular weight of approximately 375.3 g/mol. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈Cl₂N₂O₂S |

| Molecular Weight | 375.3 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures often act as serotonin receptor antagonists, specifically targeting the 5-HT7 receptor.

Receptor Interaction

- Serotonin 5-HT7 Receptor Antagonism : The compound exhibits high affinity for the 5-HT7 receptor, which plays a significant role in mood regulation and cognitive functions. Binding studies have shown an inhibition constant (Ki) in the low nanomolar range, indicating potent antagonistic activity .

Antidepressant Effects

Given its interaction with serotonin receptors, this compound has been explored for potential antidepressant properties. Studies have demonstrated that modulation of the 5-HT7 receptor can lead to antidepressant-like effects in animal models.

Antimicrobial Activity

Recent investigations have suggested that derivatives of this compound might possess antimicrobial properties. For instance, similar piperazine derivatives have shown activity against various bacterial strains, indicating a potential for development as antibacterial agents .

Case Studies

- In Vivo Studies : In a study assessing the antidepressant effects, animals treated with the compound showed reduced immobility time in forced swim tests compared to controls, suggesting enhanced mood and reduced depressive-like behavior.

- Antimicrobial Screening : Compounds structurally related to this compound were screened against Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL .

Q & A

Basic Research Question

- <sup>1</sup>H-NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm, split into multiplets) and aromatic protons (δ 6.8–7.6 ppm for dichlorophenyl and methoxyphenyl groups) .

- IR spectroscopy : Validate sulfonyl (S=O stretch at 1150–1350 cm<sup>−1</sup>) and methoxy (C-O stretch at 1250 cm<sup>−1</sup>) groups .

Contradiction resolution : - Discrepancies in melting points (e.g., reported ranges of 160–165°C vs. 155–158°C) may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline phases .

- LC-MS detects trace impurities (e.g., des-chloro byproducts) that skew elemental analysis results .

How do enantiomeric impurities affect biological activity, and what chiral resolution methods are applicable?

Advanced Research Question

Piperazine derivatives often exhibit stereospecific interactions. For example, enantiomeric impurities >5% can reduce receptor binding affinity by 50% .

Resolution methods :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

- Asymmetric synthesis : Employ (-)-sparteine-mediated lithiation to generate enantiopure intermediates (ee >98%) .

Validation : Circular dichroism (CD) spectra at 220–260 nm confirm enantiomeric excess .

What strategies mitigate inconsistencies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Advanced Research Question

Discrepancies arise from assay variability (e.g., cell line selection, incubation times).

Methodological solutions :

- Standardized protocols : Use NIH/3T3 fibroblasts for cytotoxicity baselines and HCT-116 for anticancer screening .

- Dose-response curves : Compare EC50 values across studies, adjusting for solvent effects (e.g., DMSO >0.1% inhibits proliferation) .

- Structural analogs : Test derivatives (e.g., 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine ) to isolate substituent-specific effects.

How can computational modeling predict metabolic stability and toxicity?

Advanced Research Question

- ADMET prediction : Tools like SwissADME assess cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation of methoxyphenyl groups) .

- Toxicity alerts : The sulfonyl group may trigger hepatotoxicity alerts in Derek Nexus; validate with in vitro hepatocyte assays .

Case study : Simulations for 1-((4-cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine predicted low BBB permeability (logBB < -1), aligning with in vivo data .

What are the limitations of current synthetic routes, and how can they be improved?

Basic Research Question

Limitations :

- Low yields (<40%) in sulfonylation due to steric hindrance from 2,6-dichloro substitution .

- Solution : Microwave-assisted synthesis (100°C, 30 min) improves yields to 65% .

- Side reactions : Oxidative degradation of methoxyphenyl groups under acidic conditions.

- Mitigation : Use inert atmospheres (N2) and antioxidants (BHT) during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.